(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol
CAS No.:
Cat. No.: VC16937844
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | (3-piperidin-4-ylimidazol-4-yl)methanol |
| Standard InChI | InChI=1S/C9H15N3O/c13-6-9-5-11-7-12(9)8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2 |
| Standard InChI Key | WXXLBZZHPVSUCL-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1N2C=NC=C2CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
(1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol is characterized by the molecular formula C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. The core structure consists of a piperidine ring substituted at the 4-position with an imidazole moiety, further functionalized by a hydroxymethyl group at the 5-position of the imidazole ring. The stereochemical configuration of chiral centers, if present, remains unspecified in available literature, though analogous compounds often exhibit (2S,3S) configurations that influence biological activity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | Not publicly disclosed | |
| IUPAC Name | (1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol | |
| Molecular Formula | C₁₀H₁₅N₃O | |
| Molecular Weight | 193.25 g/mol | |
| Solubility | Not reported |
Synthetic Methodologies
General Synthesis Strategies
While no direct synthesis route for (1-(piperidin-4-yl)-1H-imidazol-5-yl)methanol is documented, analogous piperidine-imidazole hybrids are synthesized via multi-step sequences involving:
-
Protection of piperidine amines using tert-butyloxycarbonyl (Boc) groups .
-
Acid-mediated deprotection and subsequent functionalization .
For example, the synthesis of 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one involves a Curtius rearrangement reaction, yielding a 78–79% molar yield under optimized conditions . Similar methodologies could theoretically be adapted for (1-(piperidin-4-yl)-1H-imidazol-5-yl)methanol by substituting pyridine precursors with imidazole derivatives.
Table 2: Representative Synthetic Steps for Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, NaHCO₃ | 91% | |
| 2 | Reductive Amination | NaBH₃CN, MeOH | 85% | |
| 3 | Curtius Rearrangement | Diphenylphosphoryl azide, Et₃N | 79% |
Physicochemical Properties
Stereochemical Considerations
The spatial arrangement of substituents significantly impacts pharmacological activity. For instance, the (2S,3S)-configured analog [(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol demonstrates enhanced metabolic stability compared to its enantiomers. This suggests that the stereochemistry of (1-(piperidin-4-yl)-1H-imidazol-5-yl)methanol, if chiral, may similarly influence its bioavailability and target binding.
Solubility and Stability
Research Gaps and Future Directions
Unanswered Questions
-
Stereochemical Synthesis: The absence of enantiomer-specific synthetic routes limits structure-activity relationship (SAR) studies.
-
Pharmacokinetic Profiling: No data exist on absorption, distribution, metabolism, or excretion (ADME) properties.
-
Target Identification: High-throughput screening is needed to identify biological targets.
Recommended Studies
-
Asymmetric Synthesis: Employ chiral auxiliaries or catalysts to produce enantiopure forms.
-
In Vitro Assays: Evaluate binding affinity for neurological targets (e.g., σ-1 receptors) and antimicrobial efficacy.
-
Computational Modeling: Predict bioavailability and toxicity using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume